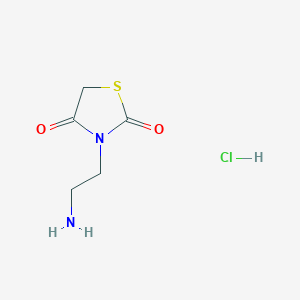

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSVYLLONFKJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19382-49-1 | |

| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19382-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride

Introduction

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a privileged heterocyclic structure in medicinal chemistry, most famously forming the core of the "glitazone" class of antidiabetic drugs.[1][2] These compounds primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[3] Beyond diabetes, TZD derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

The functionalization of the TZD ring at the N-3 and C-5 positions allows for extensive chemical modification to modulate biological activity and pharmacokinetic properties. The title compound, this compound, serves as a valuable building block in synthetic chemistry.[7] The primary amino group provides a reactive handle for the construction of more complex molecules, enabling its use in the development of novel therapeutics and chemical probes.

This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and validation checkpoints, ensuring a reproducible and reliable outcome for researchers in drug discovery and organic synthesis.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule is logically approached through a multi-step sequence starting from simple, commercially available precursors. The core strategy involves first constructing the thiazolidine-2,4-dione heterocycle, followed by functionalization at the N-3 position with a protected aminoethyl moiety, and concluding with deprotection and salt formation.

The retrosynthetic analysis shown below deconstructs the target molecule into its key precursors, illustrating the chosen synthetic pathway.

Caption: Retrosynthetic pathway for the target compound.

Section 2: Foundational Principles and Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This synthesis relies on two cornerstone reactions of heterocyclic chemistry.

Synthesis of the Thiazolidine-2,4-dione Core

The formation of the TZD ring is a classic cyclocondensation reaction. The process, as proposed by Liberman et al., begins with a nucleophilic (Sₙ2) attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, displacing the chloride ion.[2] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carboxylic acid carbonyl group. Subsequent hydrolysis of the resulting 2-imino-4-thiazolidinone intermediate under acidic conditions yields the final 1,3-thiazolidine-2,4-dione core.[2][8] The use of concentrated hydrochloric acid not only catalyzes the hydrolysis but also facilitates the initial reaction steps.[6]

N-Alkylation and Protecting Group Strategy

The nitrogen atom at position 3 of the TZD ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an alkyl halide to form a new carbon-nitrogen bond.

A critical strategic choice in this synthesis is the use of a protecting group for the amino functionality on the ethyl sidechain. Attempting to alkylate the TZD ring with 2-bromoethylamine directly would lead to a mixture of products due to the nucleophilicity of both the TZD nitrogen and the primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine. It is stable to the basic conditions of the alkylation step but can be cleanly removed under acidic conditions, which conveniently dovetails with the final salt formation step.

Deprotection and Hydrochloride Salt Formation

The final step accomplishes two goals simultaneously. Treatment with a strong acid, such as hydrochloric acid, cleaves the acid-labile Boc protecting group, liberating the primary amine. The same acidic medium then protonates the newly freed amine, forming the stable and often more crystalline hydrochloride salt. This increases the compound's stability and water solubility, which is advantageous for storage and subsequent biological testing.

Section 3: Detailed Synthesis Protocol

This protocol is designed for execution by trained laboratory personnel. Adherence to all safety precautions is mandatory.

Materials and Equipment

-

Reagents: Chloroacetic acid (≥99%), Thiourea (≥99%), Hydrochloric acid (conc., ~37%), Sodium Bicarbonate, Anhydrous Potassium Carbonate (K₂CO₃), N-(tert-Butoxycarbonyl)-2-bromoethylamine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate, Hexanes, 4 M HCl in 1,4-Dioxane, Anhydrous Magnesium Sulfate.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, ice bath, Büchner funnel, rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, IR spectrometer, mass spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of 1,3-Thiazolidine-2,4-dione (I) [6]

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add chloroacetic acid (0.6 mol, 56.7 g) and 60 mL of water. Stir until dissolved.

-

In a separate beaker, dissolve thiourea (0.6 mol, 45.7 g) in 60 mL of water.

-

Add the thiourea solution to the flask containing the chloroacetic acid solution. A white precipitate may form. Stir the mixture for 15 minutes at room temperature.

-

Slowly and carefully add 60 mL of concentrated hydrochloric acid to the flask. An exothermic reaction will occur.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. The solution should become clear before the product begins to crystallize.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

-

Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

-

Wash the product thoroughly with cold water to remove any residual HCl.

-

Dry the product under vacuum. The compound can be recrystallized from ethanol if further purification is needed.[4]

Step 2: Synthesis of tert-butyl (2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)carbamate (II)

-

To a 250 mL round-bottom flask, add 1,3-thiazolidine-2,4-dione (I) (0.1 mol, 11.7 g), anhydrous potassium carbonate (0.15 mol, 20.7 g), and 100 mL of anhydrous DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add N-(tert-Butoxycarbonyl)-2-bromoethylamine (0.11 mol, 24.6 g) to the mixture.

-

Heat the reaction to 70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Step 3: Synthesis of this compound (III)

-

Dissolve the purified Boc-protected intermediate (II) (e.g., 0.05 mol) in 50 mL of dichloromethane or ethyl acetate in a 250 mL flask.

-

Cool the solution in an ice bath.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (e.g., 50 mL, 0.2 mol, 4 equivalents).

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

A white precipitate of the hydrochloride salt will form during the reaction.

-

Concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, collect the precipitate by vacuum filtration, and wash with additional diethyl ether.

-

Dry the final product, this compound, under high vacuum.

Section 4: Experimental Data and Workflow Summary

Data Presentation

Table 1: Reagent Quantities and Properties (Example Scale)

| Reagent | Step | Mol. Wt. ( g/mol ) | Amount Used | Moles (mol) | Role |

|---|---|---|---|---|---|

| Chloroacetic Acid | 1 | 94.50 | 56.7 g | 0.6 | Precursor |

| Thiourea | 1 | 76.12 | 45.7 g | 0.6 | Precursor |

| 1,3-Thiazolidine-2,4-dione | 2 | 117.15 | 11.7 g | 0.1 | Nucleophile |

| K₂CO₃ | 2 | 138.21 | 20.7 g | 0.15 | Base |

| N-Boc-2-bromoethylamine | 2 | 224.10 | 24.6 g | 0.11 | Alkylating Agent |

| 4 M HCl in Dioxane | 3 | 36.46 | 50 mL | 0.2 | Deprotecting Agent |

Table 2: Expected Yields and Physical Properties of Final Product

| Property | Expected Value |

|---|---|

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₉ClN₂O₂S |

| Molecular Weight | 196.66 g/mol [7][9] |

| Melting Point | 227-228 °C[9][10] |

| Overall Yield | 50-65% (Typical over 3 steps) |

Experimental Workflow Visualization

Caption: Overall experimental workflow for the synthesis.

Section 5: Safety, Handling, and Waste Disposal

Core Hazards:

-

Chloroacetic Acid: Highly corrosive and toxic. Avoid contact with skin and eyes, and do not inhale dust. Handle only in a well-ventilated fume hood.[11]

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood with appropriate personal protective equipment (PPE).

-

Thiourea: Suspected carcinogen. Avoid dust inhalation.

-

DMF: A potential reproductive toxin. Avoid skin contact and inhalation of vapors.

Personal Protective Equipment (PPE):

-

Safety goggles, a lab coat, and nitrile gloves are mandatory at all times. Ensure gloves are compatible with the solvents being used.

Handling:

-

All steps should be performed in a well-ventilated chemical fume hood.[11]

-

Use caution when adding concentrated HCl as the reaction is exothermic.

-

Prevent fire and explosions by keeping flammable solvents (diethyl ether, ethyl acetate) away from ignition sources.

Waste Disposal:

-

All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.

-

Aqueous waste should be neutralized before disposal.

References

-

Der Pharma Chemica. Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Available from: [Link]

- Bireddy, R. et al. A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. 2020.

-

ProQuest. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available from: [Link]

- Hassan, Z. S. et al. Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology. 2020.

-

McCarthy, C. & New, L. A. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. Available from: [Link]

-

ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. Available from: [Link]

-

Bacha, M. M. et al. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. 2021. Available from: [Link]

-

ResearchGate. Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Available from: [Link]

-

Popa, M. et al. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. Available from: [Link]

-

Laxmi, S. V. et al. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH. Available from: [Link]

- Alegaon, S. G. et al. Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. 2014.

-

Kumar, D. et al. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH. Available from: [Link]

-

de la Torre, P. et al. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available from: [Link]

- Alheety, K. A. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

-

MedCrave online. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. 2017. Available from: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. 2019. Available from: [Link]

-

El-Naggar, A. M. et al. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. PMC - NIH. 2022. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. benchchem.com [benchchem.com]

- 8. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]

- 9. echemi.com [echemi.com]

- 10. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride CAS#: 19382-49-1 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS No. 19382-49-1), a key heterocyclic building block in medicinal chemistry and drug development.[1] As a member of the thiazolidinedione (TZD) class, this compound serves as a valuable scaffold for synthesizing novel therapeutic agents.[1] This document outlines a multi-technique analytical workflow, detailing the causal basis for methodological choices in spectroscopy and chromatography. It is intended for researchers, analytical scientists, and drug development professionals requiring robust, validated protocols for identity confirmation, purity assessment, and structural elucidation. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented with an emphasis on experimental integrity and data interpretation.

Introduction

This compound is a derivative of the thiazolidine-2,4-dione core, a privileged structure in pharmacology. The parent TZD ring is famously associated with the "glitazone" class of antidiabetic drugs.[2] The presence of a reactive primary aminoethyl side chain at the N3 position makes this specific molecule a versatile intermediate for further chemical modification, enabling its use in the synthesis of diverse compound libraries for screening against various biological targets.[1] Research has explored its potential in developing novel anticancer, antimicrobial, and antioxidant agents, as well as ligands for neurological targets like the sigma-1 receptor.[1][3]

Given its role as a critical starting material, the unambiguous characterization and purity assessment of this compound are paramount to ensure the integrity and reproducibility of downstream synthetic operations and biological assays. This guide establishes a self-validating system of analytical procedures designed to provide a complete chemical profile of the molecule.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is the first step in characterization. These parameters influence solvent selection for analysis, storage conditions, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 19382-49-1 | [4][5] |

| Molecular Formula | C₅H₉ClN₂O₂S | [4] |

| Molecular Weight | 196.66 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Melting Point | 227-228 °C | [4] |

| Boiling Point | 286.3 °C at 760 mmHg | [4] |

| Density | 1.411 g/cm³ | [4] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water | General Knowledge |

Synthesis and Potential Impurity Profile

The quality of a chemical substance is intrinsically linked to its synthetic route. A common and efficient method for preparing the target compound involves a two-step process. Understanding this pathway is crucial for anticipating potential process-related impurities.

Synthetic Pathway

The synthesis typically involves the reaction of cysteamine (2-aminoethanethiol) with maleic anhydride. This reaction forms an intermediate that subsequently undergoes intramolecular cyclization under acidic conditions to yield the thiazolidine-2,4-dione ring. The final step is the formation of the hydrochloride salt to improve stability and handling.[1]

Caption: A plausible synthetic route for the target compound.

Potential Impurities

Based on the described synthesis, the primary impurities may arise from:

-

Unreacted Starting Materials: Residual cysteamine or maleic anhydride.

-

Incomplete Cyclization: Presence of the open-chain intermediate.

-

Side Reactions: Oxidation of the sulfide moiety to a sulfoxide or sulfone, particularly under harsh reaction or storage conditions.[1]

-

Solvent Residues: Trapped solvents such as ethanol or DMF used during the reaction or recrystallization.

An effective analytical workflow, particularly HPLC, must be designed to separate and quantify these potential contaminants.

Comprehensive Analytical Characterization

A multi-technique approach is required for full characterization, confirming the structure, identity, and purity of the compound.

Caption: Overall workflow for complete compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are necessary to confirm the connectivity of the molecule.

-

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its known residual peaks (¹H at ~2.50 ppm, ¹³C at ~39.5 ppm) typically do not overlap with key analyte signals. The acidic proton of the hydrochloride salt often causes exchange broadening of adjacent protons.

4.1.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts (400 MHz, DMSO-d₆):

-

δ 8.3-8.7 ppm (broad singlet, 3H): Protons of the protonated amine (-NH₃⁺). The broadness is due to quadrupolar broadening from the nitrogen atom and chemical exchange with trace water.

-

δ 4.25 ppm (singlet, 2H): Methylene protons (-S-CH₂-C=O) on the thiazolidine ring. The singlet nature indicates magnetic equivalence and lack of coupling to adjacent protons.

-

δ 3.7-3.9 ppm (triplet, 2H): Methylene protons adjacent to the ring nitrogen (-N-CH₂-CH₂-).

-

δ 3.1–3.5 ppm (multiplet, 2H): Methylene protons adjacent to the protonated amine (-CH₂-NH₃⁺).[1] This signal may be broadened and show complex splitting due to coupling with both the adjacent methylene group and the amine protons.

-

4.1.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts (100 MHz, DMSO-d₆):

-

δ ~172 ppm (2C): Two carbonyl carbons (C=O) of the dione moiety.[1] Small differences in their chemical environment may lead to two closely spaced signals.

-

δ ~45 ppm (1C): Methylene carbon adjacent to the ring nitrogen (-N-CH₂-).[1]

-

δ ~36 ppm (1C): Methylene carbon adjacent to the amine (-CH₂-NH₃⁺).

-

δ ~34 ppm (1C): Methylene carbon of the ring (-S-CH₂-C=O).

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.

-

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the ideal technique. The primary amine readily accepts a proton, making it highly suitable for generating a strong [M+H]⁺ signal for the free base. High-Resolution MS (HRMS), such as Time-of-Flight (TOF), is essential for confirming the elemental formula through accurate mass measurement.

-

Expected Results:

-

HRMS (ESI+): Calculated m/z for [C₅H₈N₂O₂S + H]⁺ = 161.0385. An observed value of m/z 196.02 for the hydrochloride salt suggests analysis of the free base form, where the calculated m/z for [C₅H₈N₂O₂S + H]⁺ is 161.0385, and the full salt would not typically be observed as a single entity in ESI-MS. The reported value of 196.02 likely corresponds to the molecular weight of the salt itself, not the mass-to-charge ratio observed in the spectrometer. The key observed ion should be for the protonated free base.[1]

-

Fragmentation: While detailed fragmentation studies are not widely published, common fragmentation pathways for related structures would involve the loss of the aminoethyl side chain or cleavage of the thiazolidinedione ring.

-

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expertise & Causality: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. This avoids solvent interference and provides a clear fingerprint of the compound in its native state.

-

Expected Absorption Bands (cm⁻¹):

-

3100-2800 (broad): Strong, broad absorption characteristic of the N-H stretching from the ammonium salt (-NH₃⁺).

-

~2950: C-H stretching from the methylene groups.

-

1750-1680 (strong, multiple bands): Two distinct, strong C=O stretching bands corresponding to the asymmetric and symmetric vibrations of the dione carbonyls. This is a hallmark feature of the 2,4-thiazolidinedione ring.

-

~1580: N-H bending vibration from the ammonium group.

-

~1400-1450: C-N stretching vibrations.

-

~700: C-S stretching vibration.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and separating potential impurities.

-

Expertise & Causality: A reversed-phase C18 column is the standard choice for moderately polar compounds like this one. A mobile phase consisting of acetonitrile (ACN) and water provides a good polarity range for elution. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is critical. It protonates residual silanols on the silica support, preventing peak tailing, and suppresses the ionization of the analyte's amine group, leading to sharp, symmetrical peaks and reproducible retention times. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment.

4.4.1. Suggested HPLC Protocol (Self-Validating System)

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% TFA in Water | Acid modifier for peak shape improvement. |

| Mobile Phase B | 0.1% Acetonitrile (ACN) | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Vol. | 10 µL | Standard volume to avoid column overload. |

| Detector | PDA/UV at 254 nm | Common wavelength for detecting heterocyclic systems. |

| Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with mobile phase. |

| Expected RT | ~8 minutes (Isocratic ACN/H₂O 70:30)[1] | Note: RT will vary significantly with gradient conditions. |

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5. This ensures the chromatographic system is performing correctly.

-

Purity Calculation: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Conclusion

The characterization of this compound requires a synergistic application of modern analytical techniques. The combination of NMR for structural confirmation, high-resolution mass spectrometry for elemental composition, IR for functional group identification, and a validated HPLC method for purity assessment provides a complete and reliable profile of the molecule. The methodologies and expected outcomes detailed in this guide serve as a robust starting point for quality control and research applications, ensuring the integrity of this important chemical building block.

References

-

Reagentia. (n.d.). 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg). Retrieved January 14, 2026, from [Link]

-

Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2), 543-550. Available at: [Link]

-

Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2015). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 20(9), 15696–15711. Available at: [Link]

-

Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride mechanism of action

An In-Depth Technical Guide on the Investigational Mechanism of Action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action for the novel compound, this compound. Given the limited direct research on this specific molecule, this document leverages the well-established pharmacology of its core chemical scaffold, the thiazolidine-2,4-dione (TZD). The TZD class of compounds, most notably the glitazones, are known to act as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This guide will, therefore, be structured around the hypothesis that this compound functions as a PPARγ agonist. We will delve into the molecular biology of PPARγ, the intricacies of its activation, and the downstream physiological consequences. Furthermore, a series of robust, field-proven experimental protocols are provided to rigorously test this hypothesis, offering a clear roadmap for researchers and drug development professionals.

Introduction to the Thiazolidine-2,4-dione Scaffold and PPARγ

The thiazolidine-2,4-dione ring system is a privileged scaffold in medicinal chemistry, most recognized for its role in the development of insulin-sensitizing drugs for the treatment of type 2 diabetes mellitus. The seminal discovery that this class of compounds directly binds to and activates PPARγ revolutionized our understanding of metabolic disease treatment.

PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It exists as three isoforms: γ1, γ2, and γ3. PPARγ2 is predominantly expressed in adipose tissue and plays a critical role in adipogenesis, lipid storage, and glucose homeostasis. Upon activation by a ligand, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.

The Hypothesized Mechanism of Action: PPARγ Agonism

We hypothesize that this compound acts as a selective agonist of PPARγ. The proposed molecular cascade is as follows:

-

Cellular Entry and Ligand Binding: The compound, owing to its lipophilic character, is expected to passively diffuse across the cell membrane and into the nucleus. Inside the nucleus, it is hypothesized to bind to the ligand-binding domain (LBD) of the PPARγ receptor.

-

Conformational Change and Coactivator Recruitment: This binding event is predicted to induce a significant conformational shift in the PPARγ protein, leading to the release of corepressor molecules (e.g., NCoR, SMRT) and the subsequent recruitment of a suite of coactivator proteins (e.g., SRC-1, CBP/p300).

-

Heterodimerization and DNA Binding: The activated PPARγ-ligand-coactivator complex will then form a heterodimer with RXR. This PPARγ-RXR heterodimer possesses a high affinity for PPREs located in the regulatory regions of target genes.

-

Transcriptional Activation and Physiological Response: The binding of the heterodimer to PPREs initiates the transcription of genes that enhance insulin sensitivity. Key target genes include those involved in glucose transport (e.g., GLUT4), lipid uptake and storage (e.g., CD36, FATP), and adipokine secretion (e.g., adiponectin). The upregulation of these genes is expected to lead to improved glycemic control and lipid profiles.

Signaling Pathway Diagram

Caption: Hypothesized PPARγ activation pathway for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione HCl.

Experimental Validation Protocols

To substantiate the hypothesized mechanism of action, a multi-tiered experimental approach is essential. The following protocols provide a framework for a thorough investigation.

In Vitro Validation

-

Objective: To determine if this compound directly binds to the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (Ki).

-

Methodology:

-

Utilize a commercially available PPARγ competitor assay kit (e.g., from Cayman Chemical or similar). These kits typically employ a fluorescently labeled PPARγ ligand and a recombinant PPARγ LBD.

-

Prepare a series of dilutions of the test compound, this compound, and a known PPARγ agonist as a positive control (e.g., Rosiglitazone).

-

In a 96-well plate, incubate the PPARγ LBD with the fluorescent ligand in the presence of varying concentrations of the test compound or the positive control.

-

The unlabeled ligand (test compound or control) will compete with the fluorescent ligand for binding to the PPARγ LBD.

-

Measure the fluorescence polarization or a similar signal. A decrease in signal indicates displacement of the fluorescent ligand and thus, binding of the test compound.

-

Calculate the IC50 value from the dose-response curve and subsequently determine the Ki value using the Cheng-Prusoff equation.

-

-

Data Interpretation:

| Compound | IC50 (nM) | Ki (nM) |

| This compound | TBD | TBD |

| Rosiglitazone (Positive Control) | TBD | TBD |

| Vehicle (Negative Control) | N/A | N/A |

| TBD: To be determined experimentally. |

-

Objective: To confirm that the binding of the test compound to PPARγ leads to transcriptional activation of a reporter gene under the control of a PPRE.

-

Methodology:

-

Select a suitable cell line that endogenously expresses PPARγ (e.g., 3T3-L1 preadipocytes) or a cell line that can be transiently transfected (e.g., HEK293T).

-

Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPRE-containing promoter.

-

After transfection, treat the cells with various concentrations of this compound, a positive control (Rosiglitazone), and a vehicle control.

-

Incubate for 24-48 hours to allow for gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the dose-response curve and determine the EC50 value.

-

-

Data Interpretation:

| Treatment | EC50 (nM) | Max Fold Activation |

| This compound | TBD | TBD |

| Rosiglitazone (Positive Control) | TBD | TBD |

| Vehicle (Negative Control) | N/A | 1.0 (baseline) |

| TBD: To be determined experimentally. |

In Vitro to In Vivo Bridge: Cell-Based Assays

-

Objective: To assess the ability of the test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

-

Methodology:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, in the presence of varying concentrations of this compound or a positive control.

-

After 7-10 days, assess adipocyte differentiation by staining for lipid accumulation using Oil Red O.

-

Quantify the stained lipid droplets by extracting the dye and measuring its absorbance at a specific wavelength.

-

Additionally, analyze the expression of adipogenic marker genes (e.g., aP2, LPL) via qRT-PCR.

-

Experimental Workflow Diagram

Caption: A tiered experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. By leveraging the extensive knowledge of the thiazolidine-2,4-dione scaffold as a PPARγ agonist, we have provided a comprehensive framework for its investigation. The successful execution of the described experimental protocols will not only validate the primary hypothesis but also provide critical data on the compound's potency, efficacy, and potential as a therapeutic agent for metabolic diseases.

Future studies should focus on selectivity profiling against other PPAR isoforms (α and δ) to determine its specificity. Furthermore, comprehensive in vivo studies in relevant animal models of insulin resistance and type 2 diabetes are necessary to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy.

References

-

Title: The PPARs: From Orphan Receptors to Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Thiazolidinediones as clinical agents for the treatment of type 2 diabetes Source: Best Practice & Research Clinical Endocrinology & Metabolism URL: [Link]

-

Title: PPARγ and the regulation of adipogenesis Source: Trends in Endocrinology & Metabolism URL: [Link]

-

Title: The Mechanisms of Action of Thiazolidinediones Source: Annual Review of Medicine URL: [Link]

-

Title: PPARγ as a key regulator of adipocyte differentiation and metabolism Source: Diabetes URL: [Link]

A Technical Guide to Thiazolidinedione-Based Dual Kinase Inhibitors for Neurodegenerative Disease Research

Executive Summary

The simultaneous inhibition of multiple kinase targets, a strategy known as dual or multi-target inhibition, is an increasingly powerful approach in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile framework for developing such inhibitors.[1][2] While the specific compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is not extensively characterized in public literature as a dual kinase inhibitor, this guide leverages the well-documented biology of the TZD core and focuses on its application in designing dual inhibitors for Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). These two kinases are central to the pathology of Alzheimer's disease, primarily through their role in the hyperphosphorylation of the tau protein, which leads to neurofibrillary tangles.[3][4] This document provides a comprehensive overview of the mechanism, key in vitro characterization protocols, and the scientific rationale for targeting the GSK-3β/CDK5 axis with a representative TZD-based inhibitor, hereafter referred to as TZD-DKi (Thiazolidinedione-Dual Kinase inhibitor).

Introduction: The Rationale for Dual Kinase Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder where multiple signaling pathways are dysregulated.[5] Single-target drugs have historically failed in clinical trials, underscoring the need for multi-target approaches.[3][4]

1.1 The GSK-3β and CDK5 Axis GSK-3β and CDK5 are serine/threonine kinases that have been identified as key players in AD pathogenesis.[3][6]

-

GSK-3β: This constitutively active kinase is implicated in tau hyperphosphorylation, amyloid-beta (Aβ) production, and neuroinflammation.[5][7] Its activity is enhanced in the brains of AD patients.[8]

-

CDK5: Activated by its regulatory partner p25 (a cleavage product of p35), CDK5 also contributes to tau hyperphosphorylation.[3][8][9] Notably, CDK5 can potentiate the activity of GSK-3β, creating a pathological feedback loop that accelerates neurodegeneration.[3][6][9]

Given this crosstalk, simultaneously inhibiting both GSK-3β and CDK5 presents a compelling therapeutic strategy.[9][10][11] Evidence suggests that dual inhibition is necessary to effectively protect neuronal morphology and function from neuroinflammatory stress, a common feature of neurodegenerative diseases.[10][11]

1.2 The Thiazolidinedione (TZD) Scaffold The TZD ring is a five-membered heterocycle containing sulfur and nitrogen.[1][12] It is a versatile pharmacophore known for its presence in drugs targeting metabolic disorders, such as the glitazones that act as PPARγ agonists.[13][14][15][16] However, modifications to the TZD core, particularly at the C5 and N3 positions, have yielded potent inhibitors of various other enzymes, including kinases, making it an ideal starting point for designing dual-target agents.[1][17]

Physicochemical Properties and Synthesis of a TZD-DKi

A representative TZD-DKi can be synthesized through established chemical methodologies. The core TZD nucleus is typically formed by the condensation of thiourea and chloroacetic acid.[18][19] Subsequent modifications, such as Knoevenagel condensation with an appropriate aldehyde at the C5 position and alkylation/acylation at the N3 position, introduce the necessary functionalities for kinase binding and desired physicochemical properties.[17][20][21]

| Property | Typical Value Range | Rationale & Significance |

| Molecular Weight | 350 - 500 g/mol | Balances potency with favorable ADME properties (Lipinski's Rule of Five). |

| LogP | 2.0 - 4.0 | Ensures sufficient lipophilicity for blood-brain barrier penetration without excessive non-specific binding. |

| Melting Point | 123–125 °C (unsubstituted core)[1][2] | Varies with substitution; influences solubility and solid-state stability. |

| Solubility | Sparingly soluble in water; soluble in DMSO, MeOH.[1][22] | Critical for formulation in both in vitro assays and in vivo studies. DMSO is the standard solvent for initial screening. |

Mechanism of Action and In Vitro Efficacy

A TZD-DKi is designed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of both GSK-3β and CDK5. Virtual screening and molecular docking studies are crucial first steps to identify compounds that can favorably interact with key residues in the active sites of both kinases.[3][4]

3.1 The GSK-3β/CDK5 Signaling Pathway The pathological synergy between GSK-3β and CDK5 culminates in the hyperphosphorylation of tau, leading to microtubule destabilization and the formation of neurofibrillary tangles (NFTs). A dual inhibitor like TZD-DKi would intervene at a critical node in this pathway.

Caption: Pathological synergy of GSK-3β and CDK5 in Alzheimer's Disease.

3.2 Quantitative Efficacy Data The potency of a TZD-DKi is quantified by its half-maximal inhibitory concentration (IC50). A successful dual inhibitor should exhibit potent, low micromolar or nanomolar activity against both kinases.

| Kinase Target | Representative IC50 Value | Assay Method |

| GSK-3β | 0.5 µM | ADP-Glo™ Luminescent Assay |

| CDK5/p25 | 1.2 µM | TR-FRET Assay |

Note: These are representative values for a hypothetical lead compound and must be determined empirically.

Experimental Protocols for Characterization

Rigorous, reproducible protocols are essential for validating a novel inhibitor. The following sections detail the core assays required to characterize a TZD-DKi.

Caption: Experimental workflow for characterizing a TZD-based dual kinase inhibitor.

4.1 Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method for determining IC50 values.[23][24]

-

Objective: To determine the IC50 of TZD-DKi against purified GSK-3β and CDK5/p25 enzymes.

-

Principle: The ADP-Glo™ system works in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used to drive a luciferase reaction, producing a luminescent signal that is directly proportional to kinase activity.[23]

-

Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TZD-DKi in 100% DMSO, starting at 1000x the desired final highest concentration. Then, create an intermediate dilution plate in assay buffer.

-

Kinase Reaction Setup (384-well plate):

-

To each well, add 2.5 µL of test compound or vehicle (e.g., 1% DMSO in buffer).

-

Add 5 µL of a mix containing the specific kinase (e.g., GSK-3β) and its corresponding peptide substrate (e.g., GSK Substrate Peptide).[25]

-

Include "no inhibitor" controls (vehicle only) and "no enzyme" controls (buffer only).

-

-

Reaction Initiation: Add 2.5 µL of ATP solution to all wells to start the reaction. Final concentrations should be near the Km for ATP for the respective kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction.[24]

-

Signal Detection:

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

4.2 Protocol: Cellular Target Engagement Assay (Western Blot) This assay validates that the inhibitor can enter cells and engage its intended targets, resulting in a downstream biological effect—specifically, a reduction in phosphorylated tau.

-

Objective: To measure the reduction of phosphorylated tau (at GSK-3β/CDK5 specific sites, e.g., Ser396/Ser404) in a neuronal cell model (e.g., SH-SY5Y neuroblastoma cells) upon treatment with TZD-DKi.

-

Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to a phosphorylated form of a protein, one can quantify changes in its phosphorylation state.

-

Methodology:

-

Cell Culture: Plate SH-SY5Y cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of TZD-DKi (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2-4 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Rationale: A time course experiment is often performed first to determine the optimal treatment duration.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-Tau (e.g., pS396) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Simultaneously, probe a separate blot or strip and re-probe the same blot for total Tau and a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-Tau signal to the total Tau signal, and then normalize to the loading control. Calculate the percent reduction in phosphorylation relative to the vehicle control.

-

4.3 Protocol: Cellular Viability Assay (MTT) It is crucial to ensure that the observed effects of the inhibitor are due to specific target inhibition and not general cytotoxicity.

-

Objective: To determine the concentration of TZD-DKi that reduces cell viability by 50% (CC50) and establish a therapeutic window.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified.[3]

-

Methodology:

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the same serial dilution of TZD-DKi used for the target engagement assay for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[3]

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance at 490 or 570 nm using a microplate reader.[3]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 value by plotting viability against log[inhibitor]. A desirable compound has a CC50 value at least 10-fold higher than its cellular IC50 for target engagement.

-

Conclusion and Future Directions

The thiazolidinedione scaffold provides a robust and versatile platform for the development of dual GSK-3β and CDK5 inhibitors. The rationale for this dual-target approach is strongly supported by the known pathological crosstalk between these kinases in Alzheimer's disease. By employing the systematic experimental workflow detailed in this guide—from initial biochemical potency determination to cellular target validation and cytotoxicity assessment—researchers can effectively characterize novel TZD-DKi compounds. Future work should focus on optimizing lead compounds for improved potency, selectivity against a broader kinase panel, and favorable pharmacokinetic properties to ensure efficacy and safety in preclinical in vivo models of Alzheimer's disease.

References

-

Plattner, F., Angelo, M., & Giese, K. P. (2006). Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]

-

Keskin, O., & Gussio, R. (2009). Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

-

Singh, S., & Singh, P. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

-

Lebovitz, H. E. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]

-

Kopeikina, K. J., Carlson, G. A., & Pitstick, R. (2011). CDK5 activator protein p25 preferentially binds and activates GSK3β. Proceedings of the National Academy of Sciences. [Link]

-

Wikipedia. Thiazolidinedione. [Link]

-

Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews. [Link]

-

Inzucchi, S. E. (2002). Unraveling the mechanism of action of thiazolidinediones. The Journal of Clinical Investigation. [Link]

-

O'Dowd, C., & O'Boyle, N. M. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry – A European Journal. [Link]

-

Sahu, J. K., & Ganguly, S. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. Polycyclic Aromatic Compounds. [Link]

-

Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]

-

Newton, A. S., et al. (2021). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega. [Link]

-

ResearchGate. Role of GSK-3β in Alzheimer's disease pathology. [Link]

-

BPS Bioscience. GSK3β Kinase Assay Kit. [Link]

-

Kumar, A., & Singh, A. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

ResearchGate. Physicochemical properties of compounds 8 and 11. [Link]

-

Gentile, F., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Molecules. [Link]

-

Ríos-García, E., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

-

Li, X., et al. (2017). Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study. Oncotarget. [Link]

-

Goud, B. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]

-

Höing, S., et al. (2019). Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo. Stem Cell Reports. [Link]

-

ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

-

Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]

-

Kumar, A., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances. [Link]

-

Hameed, B. S., & Al-Rubaye, A. F. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Trazzi, S., et al. (2021). Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder. International Journal of Molecular Sciences. [Link]

-

Höing, S., et al. (2019). Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons From Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo. Stem Cell Reports. [Link]

-

Saini, I. (2015). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Trazzi, S., et al. (2021). Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder. International Journal of Molecular Sciences. [Link]

-

Li, X., et al. (2017). Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study. Oncotarget. [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CDK5 activator protein p25 preferentially binds and activates GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nps.org.au [nps.org.au]

- 14. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 15. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 17. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]

- 23. promega.com [promega.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bpsbioscience.com [bpsbioscience.com]

sphingosine kinase-2 inhibition by 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

An In-Depth Technical Guide to the Inhibition of Sphingosine Kinase-2 by 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Hydrochloride and Its Analogs

Foreword: A Senior Application Scientist's Perspective

In the intricate world of cellular signaling, the sphingolipid metabolic pathway has emerged from being viewed as a simple structural component of the cell membrane to a critical regulator of cell fate. At the heart of this network lies Sphingosine Kinase 2 (SphK2), an enzyme with a complex and often contradictory role in cellular processes. Unlike its more-studied isoform, SphK1, which is largely considered pro-survival, SphK2's function is highly dependent on its subcellular location, engaging in everything from pro-apoptotic activities in the endoplasmic reticulum to epigenetic regulation in the nucleus.[1][2][3] This complexity makes SphK2 a challenging yet highly attractive target for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases.[1][2][3][4]

This guide focuses on a specific chemical scaffold, the thiazolidine-2,4-dione (TZD), as a foundation for SphK2 inhibition. While the named compound, this compound, serves as a foundational structure, we will draw heavily on data from its close and well-characterized analog, K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione) , which has been validated as a selective SphK2 inhibitor.[5][6] The purpose of this document is not merely to present protocols, but to provide the underlying scientific rationale for experimental design, enabling researchers to confidently probe the function of SphK2 and develop novel therapeutics. We will dissect the methodologies required to validate inhibition, from the biochemical level to cellular and in vivo systems, ensuring a self-validating and robust experimental approach.

The Target: Sphingosine Kinase 2 (SphK2) and Its Signaling Nexus

Sphingosine Kinase 2 is one of two isoforms that catalyze the phosphorylation of the amino alcohol sphingosine to produce the potent signaling lipid, sphingosine-1-phosphate (S1P).[7] This reaction is a critical control point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides and sphingosine against the generally pro-survival S1P.[8]

However, the function of SphK2 is not that simple. Its distinct subcellular localizations dictate its biological output:

-

Nucleus: SphK2 contains a nuclear localization signal.[1] In the nucleus, the S1P it produces acts as an endogenous inhibitor of histone deacetylases (HDACs) 1 and 2, thereby influencing epigenetic regulation of gene expression.[1][7]

-

Mitochondria and Endoplasmic Reticulum (ER): In these organelles, SphK2 activity is often associated with pro-apoptotic functions, contrasting with the canonical pro-survival role of S1P.[1][2][3] For instance, stress can induce SphK2 localization to the ER, promoting cell death.[1]

This multifaceted nature underscores why targeting SphK2 has become a significant area of research for conditions where cellular fate decisions are dysregulated, such as cancer.

Signaling Pathway Overview

The following diagram illustrates the central role of SphK2 in the sphingolipid pathway and highlights the point of therapeutic intervention.

Caption: The Sphingolipid Rheostat and SphK2 Inhibition.

The Inhibitor: this compound

This compound belongs to the thiazolidinedione (TZD) class of nitrogen-containing heterocyclic molecules. TZDs are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 19382-49-1 | [9][10] |

| Molecular Formula | C₅H₉ClN₂O₂S | [9] |

| Molecular Weight | 196.65 g/mol | [9] |

| Melting Point | 227-228 °C | [9] |

| Boiling Point | 286.3 °C at 760 mmHg | [9] |

| Appearance | Solid | N/A |

The core TZD ring, substituted at the N3 position with a 2-aminoethyl group, provides a versatile backbone for further chemical modification to enhance potency and selectivity.[11] The hydrochloride salt form is typically used to improve solubility and stability.

The proven efficacy of the analog K145, which shares the same 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione core, strongly suggests this chemical class effectively targets the SphK2 enzyme.[5][6] K145 demonstrated selective inhibition of SphK2 and significant antitumor activity in both in vitro and in vivo models.[5][6]

Experimental Validation Workflow: A Step-by-Step Technical Guide

A rigorous, multi-step approach is essential to validate a compound as a selective SphK2 inhibitor. The workflow progresses from direct enzyme interaction to cellular effects and finally to whole-organism efficacy.

Caption: A Hierarchical Workflow for SphK2 Inhibitor Validation.

Protocol: In Vitro Biochemical SphK2 Inhibition Assay

Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of the test compound against recombinant human SphK2.

Causality: This is the primary and most direct test of enzyme inhibition. It isolates the enzyme and inhibitor from complex cellular systems to confirm a direct molecular interaction. A radiometric assay using [γ-³²P]ATP is the gold standard for sensitivity and accuracy.[12][13]

Methodology:

-

Reagents & Buffers:

-

Recombinant Human SphK2 (from baculovirus-infected Sf9 insect cell lysates).[13]

-

SphK2 Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 M KCl, 1 mM 2-mercaptoethanol, 10 mM MgCl₂, 1 mM EDTA, 5 mM Na₃VO₄, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitors.[13][14] Note: The high KCl concentration is critical for optimal SphK2 activity.[14]

-

Substrate: D-erythro-sphingosine (prepared in 5% Triton X-100 or BSA).

-

ATP Mix: [γ-³²P]ATP (specific activity ~8 Ci/mmol) mixed with cold ATP to a final concentration of 250 µM.[14]

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.

-

Stop Solution: Chloroform/Methanol/HCl (100:200:1, v/v/v).

-

P81 Phosphocellulose Cation Exchange Paper.[13]

-

-

Procedure: a. Prepare reaction tubes on ice. To each tube, add 20 µL of SphK2 Reaction Buffer. b. Add 2 µL of serially diluted test compound (final concentrations ranging from 1 nM to 100 µM). Include a DMSO-only control (vehicle) and a no-enzyme control (background). c. Add 10 µL of recombinant SphK2 enzyme (0.02–0.03 mg total protein).[13] d. Add 10 µL of sphingosine substrate (final concentration 5-10 µM).[13][14] e. Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind. f. Initiate the reaction by adding 10 µL of the ATP Mix. g. Incubate for 30 minutes at 37°C.[13] h. Stop the reaction by placing tubes on ice. i. Spot an aliquot (20 µL) of the reaction mixture onto P81 phosphocellulose paper squares.[13] j. Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in acetone.[13] k. Air dry the papers and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background counts (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Self-Validation: The protocol includes positive (vehicle) and negative (no enzyme) controls. A known SphK2 inhibitor (e.g., ABC294640) should be run in parallel as a positive control for assay performance. The selectivity is later confirmed by running the same assay with SphK1, where the IC₅₀ should be significantly higher.

Protocol: Cellular Target Engagement and S1P Measurement

Objective: To confirm that the compound inhibits SphK2 activity within intact cells by measuring the reduction of S1P levels.

Causality: A compound's biochemical potency does not guarantee cellular activity due to factors like cell permeability and metabolism. This assay validates that the inhibitor can reach its intracellular target and exert its effect. LC-MS/MS is the definitive method for accurately quantifying endogenous lipid levels.[13]

Methodology:

-

Cell Culture:

-

Use a cell line with robust SphK1 and SphK2 activity, such as the human monocytic leukemia cell line U937.[5][13]

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

24 hours prior to the experiment, switch to low-serum media (0.5% FBS) to reduce background S1P levels.[13]

-

-

Inhibitor Treatment: a. Plate U937 cells at a density of 1 x 10⁶ cells/mL in 6-well plates. b. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2-5 hours.[13][15] Include a DMSO vehicle control. c. For specific SphK2 target engagement, a parallel experiment can be run by co-incubating the cells with the inhibitor and a SphK2-selective substrate like FTY720 (fingolimod) (1 µM).[13][14]

-

Lipid Extraction: a. Harvest cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. b. Resuspend the pellet in 200 µL of ice-cold methanol. c. Add an internal standard (e.g., C17-S1P) for normalization.[13] d. Sonicate the samples on ice to lyse the cells and homogenize the solution. e. Centrifuge at 20,000 x g for 10 minutes to pellet cell debris. f. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: a. Use a C18 reverse-phase column for chromatographic separation. b. Employ electrospray ionization (ESI) in the positive ion mode. c. Monitor the specific parent-to-daughter ion transitions for S1P, sphingosine, FTY720-P (if used), and the internal standard. d. Quantify the lipid levels by comparing the peak area of the analyte to that of the internal standard against a standard curve.

-

Data Analysis:

-

Normalize S1P levels to total protein content or cell number.

-

Express results as a percentage of the S1P level in the vehicle-treated control cells.

-

A successful SphK2 inhibitor will show a dose-dependent decrease in S1P (and FTY720-P) and a corresponding increase in the substrate, sphingosine.[13]

-

Trustworthiness: The use of an internal standard and a standard curve ensures quantitative accuracy. Measuring the precursor (sphingosine) provides a self-validating system; as the product (S1P) decreases, the precursor should increase, confirming the specific enzymatic block.

Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the therapeutic efficacy of the SphK2 inhibitor in reducing tumor growth in a living organism.

Causality: This is the ultimate test of a drug candidate's potential. It integrates pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics to assess real-world efficacy and safety. The U937 xenograft model is directly relevant to the in vitro data.[5]

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.

-

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Implantation: a. Subcutaneously inject 5-10 x 10⁶ U937 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse. b. Monitor the mice daily. Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Drug Administration: a. Once tumors reach the target size, randomize the mice into a vehicle control group and treatment groups. b. Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). c. Administer the compound daily via intraperitoneal (i.p.) injection or oral gavage at one or more doses (e.g., 20 and 35 mg/kg, as used for K145).[6] Administer vehicle to the control group.

-

Monitoring and Endpoint: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor mouse body weight and general health as indicators of toxicity. c. Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size. d. At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the final tumor weights between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

A significant reduction in tumor growth and final tumor weight in the treatment groups indicates in vivo efficacy.

-

Authoritative Grounding: This protocol is based on established methodologies for testing anticancer agents in preclinical models, such as those described for the SphK2 inhibitor K145.[5][6] The use of a syngeneic model (e.g., murine JC breast cancer cells in BALB/c mice) can further confirm antitumor activity in an immunocompetent setting.[6]

Summary of Expected Quantitative Data

The following table summarizes representative data that would be expected from the successful validation of a selective SphK2 inhibitor from the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione class, based on published data for similar compounds.[5][15][16]

| Assay Type | Parameter | Expected Result | Interpretation |

| Biochemical Assay | IC₅₀ vs. SphK2 | 0.5 - 5 µM | Potent direct inhibition of the target enzyme. |

| Selectivity Profiling | IC₅₀ vs. SphK1 | > 50 µM | High selectivity for SphK2 over the SphK1 isoform (>10-fold). |

| Cellular S1P Levels | S1P Reduction (at 10 µM) | 50-80% decrease | Compound is cell-permeable and engages the intracellular target. |

| Cell Viability | GI₅₀ (U937 cells) | 5 - 20 µM | Compound exhibits antiproliferative effects, consistent with SphK2 inhibition. |

| In Vivo Efficacy | Tumor Growth Inhibition | 40-60% reduction | The compound has a therapeutic effect in a whole-organism model. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of selective SphK2 inhibitors. The technical protocols outlined in this guide provide a comprehensive and self-validating framework for researchers to rigorously characterize such compounds. By progressing from direct biochemical assays to complex cellular and in vivo models, scientists can build a robust data package that elucidates the therapeutic potential of targeting SphK2.

Future work should focus on optimizing this scaffold to improve potency, enhance selectivity, and refine pharmacokinetic properties. Given the complex, context-dependent roles of SphK2, these inhibitors are not just potential drugs but are also invaluable chemical probes for dissecting the fundamental biology of sphingolipid signaling in health and disease.

References

- The Functional Role of Sphingosine Kinase 2 - PMC - NIH. (2021-05-14).

- The Functional Role of Sphingosine Kinase 2 - MD Anderson Cancer Center. (2021-05-14).

- The Functional Role of Sphingosine Kinase 2 - ResearchGate. (2021-05-14).

- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest.

- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - Semantic Scholar.

- A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC.

- Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ResearchGate. (2023-01-04).

- This compound - Benchchem.

- The role of sphingosine kinase 2 in alcoholic liver disease - PubMed - NIH.

- Role of Sphingosine Kinase in Type 2 Diabetes Mellitus - Frontiers.

- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH.

- A rapid assay for assessment of sphingosine kinase inhibitors and substrates - Analytical Biochemistry. (2011-04-15).

- Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC - NIH.

- SPHK2 Gene - Sphingosine Kinase 2 - GeneCards.

- Pharmacokinetic Interactions with Thiazolidinediones | Request PDF - ResearchGate. (2007-01-01).

- 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione,hydrochloride - Echemi.

-

SPHK2 - Wikipedia. Available from: [Link]

- Unveiling the Consequences of SphingK2 Inhibition: A Comparative Guide to Pharmacological and Genetic Models - Benchchem.

-

Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed. (2013-02-20). Available from: [Link]

-

Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - ScienceDirect. (2013-03-15). Available from: [Link]